Cas no 17148-36-6 (5-Methoxy-2-(methylsulfinyl)pyrimidine)

5-Methoxy-2-(methylsulfinyl)pyrimidine structure
17148-36-6 structure
Product Name:5-Methoxy-2-(methylsulfinyl)pyrimidine
CAS No:17148-36-6
MF:C6H8N2O2S
MW:172.204919815063
CID:4817743
Update Time:2025-04-23

5-Methoxy-2-(methylsulfinyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-2-(methylsulfinyl)pyrimidine
    • AK673808
    • Pyrimidine, 5-methoxy-2-(methylsulfinyl)-
    • Inchi: 1S/C6H8N2O2S/c1-10-5-3-7-6(8-4-5)11(2)9/h3-4H,1-2H3
    • InChI Key: SMSZTJHZXSCHNG-UHFFFAOYSA-N
    • SMILES: S(C)(C1N=CC(=CN=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 146
  • XLogP3: -0.4
  • Topological Polar Surface Area: 71.3

5-Methoxy-2-(methylsulfinyl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089005675-1g
5-Methoxy-2-(methylsulfinyl)pyrimidine
17148-36-6 97%
1g
$800.31 2022-04-02
Alichem
A089005675-5g
5-Methoxy-2-(methylsulfinyl)pyrimidine
17148-36-6 97%
5g
$1,969.80 2022-04-02

Additional information on 5-Methoxy-2-(methylsulfinyl)pyrimidine

5-Methoxy-2-(methylsulfinyl)pyrimidine (CAS 17148-36-6): A Versatile Pyrimidine Derivative with Expanding Applications

5-Methoxy-2-(methylsulfinyl)pyrimidine (CAS 17148-36-6) represents an important class of sulfur-containing pyrimidine derivatives that has gained significant attention in pharmaceutical and material science research. This methoxy-substituted pyrimidine compound features a unique methylsulfinyl group at the 2-position, which contributes to its distinctive chemical properties and broad utility. The growing interest in heterocyclic compounds like this stems from their structural diversity and functional adaptability in various scientific applications.

The molecular structure of 5-Methoxy-2-(methylsulfinyl)pyrimidine combines the electron-donating methoxy group with the polar sulfoxide functionality, creating a molecule with interesting electronic characteristics. Recent studies highlight its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. The compound's pyrimidine core structure mimics natural nucleobases, making it valuable for medicinal chemistry applications where bioisosteric replacement strategies are employed.

In the context of current research trends, 5-Methoxy-2-(methylsulfinyl)pyrimidine has emerged as a subject of interest for its potential in green chemistry applications. The compound's moderate polarity and stability make it suitable for environmentally friendly synthesis approaches that researchers are actively exploring to reduce organic solvent usage. This aligns with the growing demand for sustainable chemical processes in both academic and industrial settings.

The synthesis of 5-Methoxy-2-(methylsulfinyl)pyrimidine typically involves the oxidation of the corresponding thioether precursor, a transformation that showcases the compound's relevance in oxidation reaction studies. Analytical characterization of this compound often employs advanced techniques such as NMR spectroscopy and mass spectrometry, which are crucial for quality control in research applications. The methylsulfinyl group in particular provides distinctive spectroscopic signatures that facilitate structural confirmation.

From a commercial perspective, 5-Methoxy-2-(methylsulfinyl)pyrimidine has seen increasing demand as a specialty chemical for research purposes. Suppliers typically offer this compound with high purity grades (>98%) to meet the stringent requirements of pharmaceutical research and material science applications. The global market for such fine chemicals continues to expand, driven by the growing pharmaceutical and biotechnology sectors.

Recent patent literature reveals innovative applications of 5-Methoxy-2-(methylsulfinyl)pyrimidine derivatives in electronic materials development. The compound's conjugated system and polar functional groups make it a candidate for organic semiconductor research, particularly in the design of charge transport materials for optoelectronic devices. This application area has gained tremendous interest with the advancement of flexible electronics and organic photovoltaics.

In biochemical research, the pyrimidine scaffold of 5-Methoxy-2-(methylsulfinyl)pyrimidine has shown promise in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding interactions, while the sulfoxide moiety may coordinate with metal ions in enzyme active sites. These properties make the compound valuable for structure-activity relationship studies in drug discovery programs targeting various disease pathways.

The stability profile of 5-Methoxy-2-(methylsulfinyl)pyrimidine under different conditions has been a subject of recent investigations. Researchers have examined its behavior in various pH environments and under thermal stress, information critical for formulation development in pharmaceutical applications. Such stability studies are particularly relevant for compounds intended for drug delivery systems where controlled release is desired.

Emerging analytical techniques like cryo-electron microscopy and X-ray crystallography have enabled detailed structural characterization of 5-Methoxy-2-(methylsulfinyl)pyrimidine derivatives in complex with biological targets. These advanced methods provide insights into the molecular interactions that govern the compound's biological activity, facilitating rational drug design approaches that are transforming modern medicinal chemistry practices.

From a regulatory standpoint, 5-Methoxy-2-(methylsulfinyl)pyrimidine is generally classified as a research chemical rather than a commercial product, which affects its handling and distribution requirements. Researchers working with this compound should consult appropriate safety data sheets and follow standard laboratory protocols for chemical handling to ensure safe experimentation practices.

The future outlook for 5-Methoxy-2-(methylsulfinyl)pyrimidine appears promising, with potential applications expanding into agricultural chemistry and material science. Its structural features make it a candidate for developing new crop protection agents or functional materials with tailored properties. As synthetic methodologies advance and analytical capabilities improve, we can anticipate novel uses for this versatile pyrimidine derivative across multiple scientific disciplines.

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